molecular formula C27H37F3N8O9S B1436899 c(RADfC) CAS No. 1055991-02-0

c(RADfC)

Cat. No.: B1436899
CAS No.: 1055991-02-0
M. Wt: 706.7 g/mol
InChI Key: APAYSWADEHNZIE-UHFFFAOYSA-N
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Description

c(RADfC) is a cyclic peptide derived from the naturally occurring peptide RGD. It has gained significant attention due to its potential therapeutic and environmental applications. This compound has a high affinity for integrin receptors, which are involved in cell adhesion and signaling processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c(RADfC) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is formed by introducing a disulfide bond between the cysteine residues. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of c(RADfC) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

c(RADfC) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in c(RADfC) can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the arginine and aspartic acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

c(RADfC) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion and signaling due to its high affinity for integrin receptors.

    Medicine: Explored as a potential therapeutic agent for targeting integrin receptors in cancer and other diseases.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

c(RADfC) exerts its effects primarily through binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The molecular targets include the αvβ3 integrin receptor, which plays a crucial role in angiogenesis and tumor metastasis.

Comparison with Similar Compounds

Similar Compounds

    c(RGDfC): Another cyclic peptide with a similar structure but different amino acid sequence.

    c(RGDyK): A cyclic peptide with a tyrosine residue instead of phenylalanine.

    c(RGDfV): A variant with a valine residue replacing cysteine.

Uniqueness

c(RADfC) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its high affinity for integrin receptors makes it particularly valuable for targeted therapeutic applications.

Properties

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAYSWADEHNZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37F3N8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c(RADfC)
Reactant of Route 2
c(RADfC)
Reactant of Route 3
c(RADfC)
Reactant of Route 4
c(RADfC)
Reactant of Route 5
c(RADfC)
Reactant of Route 6
c(RADfC)

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